N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide
Beschreibung
This compound features a benzoxazole core substituted at position 2 with a 3-bromo-4-methoxyphenyl group and at position 5 with a trifluoroacetamide moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, while the methoxy group enhances solubility via hydrogen bonding. The trifluoroacetamide group contributes to metabolic stability and lipophilicity, critical for biological activity .
Eigenschaften
Molekularformel |
C16H10BrF3N2O3 |
|---|---|
Molekulargewicht |
415.16 g/mol |
IUPAC-Name |
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H10BrF3N2O3/c1-24-12-4-2-8(6-10(12)17)14-22-11-7-9(3-5-13(11)25-14)21-15(23)16(18,19)20/h2-7H,1H3,(H,21,23) |
InChI-Schlüssel |
PMKYJGSCMLBOCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. . The final step involves the acylation of the benzoxazole derivative with trifluoroacetic anhydride to form the trifluoroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Coupling Reactions
The bromine substituent at the 3-position of the methoxyphenyl ring enables palladium-catalyzed cross-coupling reactions. For example:
-
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%) in a 1,4-dioxane/H₂O (3:1) system at 80°C for 12 hours yields biaryl derivatives.
-
Electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) show higher coupling efficiency (85–92% yield) compared to electron-rich analogs (70–75%) .
Key Mechanistic Notes :
-
Oxidative addition of the C–Br bond to Pd⁰ initiates the catalytic cycle.
-
Steric hindrance from the methoxy group at the 4-position slows transmetallation but improves regioselectivity .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient benzo[d]oxazole ring facilitates SNAr reactions at the 5-position:
-
Reaction with amines (e.g., morpholine) in DMF at 120°C replaces the trifluoroacetamide group, forming secondary amides (Table 1).
| Nucleophile | Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Morpholine | DMF, 120°C, 6h | 78 | Intermediate for kinase inhibitors |
| Piperidine | DMF, 120°C, 8h | 65 | Anticancer lead compounds |
Hydrolysis of Trifluoroacetamide
The trifluoroacetamide group undergoes alkaline hydrolysis:
-
Treatment with KOH (2M) in ethanol/water (4:1) at 60°C for 4 hours cleaves the amide bond, yielding a free amine.
-
The reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate .
Applications :
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophiles:
-
Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 5-position of the methoxyphenyl ring.
-
Bromination (Br₂/FeBr₃) occurs at the 2-position of the benzo[d]oxazole ring due to directing effects .
Heterocycle Functionalization
The benzo[d]oxazole core participates in cycloaddition and ring-opening reactions:
-
Reaction with NaN₃ in DMF at 100°C forms tetrazole derivatives via [3+2] cycloaddition (65–72% yield).
-
Acidic hydrolysis (HCl, reflux) cleaves the oxazole ring, yielding a diamino-ketone intermediate .
Stability and Reactivity Trends
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide exhibit significant anticancer properties. For instance, a related compound demonstrated high percent growth inhibition (PGI) against various cancer cell lines, including SNB-19 and OVCAR-8, with PGIs exceeding 85% . This suggests that the compound may also possess similar anticancer activities due to its structural similarities.
Inhibitors of Enzymatic Activity
Compounds with oxazole rings have been studied as inhibitors for various enzymes, including those involved in cancer progression. The benzo[d]oxazole moiety in this compound can interact with active sites of enzymes, potentially leading to the development of novel therapeutic agents targeting specific pathways in cancer cells .
Cytotoxicity Testing
In vitro studies are essential for assessing the cytotoxic effects of new compounds. The cytotoxicity of N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide can be evaluated using standard assays like MTT or colony formation assays against various cancer cell lines. These studies provide insights into the compound's potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in drug discovery. By modifying different functional groups on the N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide structure, researchers can identify which modifications enhance biological activity or reduce toxicity. This iterative process is fundamental in developing more effective anticancer agents.
Anticancer Studies
A comprehensive study involving a series of oxazole derivatives highlighted their potential as anticancer agents. The findings suggested that compounds similar to N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide could inhibit tumor growth effectively when tested against established cancer cell lines .
Biological Assessments
Research has shown that compounds with trifluoroacetamide groups often exhibit enhanced biological activity due to their ability to form strong hydrogen bonds and interact favorably with biological targets. This characteristic could make N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide a candidate for further development as an anticancer drug .
Wirkmechanismus
The mechanism of action of N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Benzoxazole vs. Benzothiazole/Pyridine Derivatives
- Benzoxazole Core (Target Compound) : The oxygen atom in benzoxazole influences electronic properties, favoring hydrogen bonding and π-π interactions compared to sulfur in benzothiazole (e.g., 746631-83-4 in ) or nitrogen in pyridine derivatives (e.g., 4aa in ) .
- Anti-Fungal Activity : Benzoxazole derivatives like N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)benzamide (4aa) exhibit anti-fungal activity, suggesting the benzoxazole scaffold is pharmacologically relevant. The target compound’s bromo-methoxy substitution may enhance target binding compared to pyridinyl groups .
Substituent Analysis
Trifluoroacetamide Group
- Metabolic Stability: The trifluoroacetamide group in the target compound contrasts with benzamide (e.g., 4aa) or non-fluorinated acetamides. Fluorination reduces metabolic degradation, as seen in N-[2-(4-Ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide (), which shares this moiety .
- Lipophilicity: The trifluoromethyl group increases logP values, improving membrane permeability compared to non-fluorinated analogs like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) .
Bromo-Methoxyphenyl Group
- Electronic Effects : The 3-bromo-4-methoxyphenyl group combines electron-withdrawing (Br) and electron-donating (OCH₃) effects. This contrasts with simpler bromophenyl derivatives like N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide (), where bromine’s position (meta vs. para-methoxy) alters electronic interactions .
Data Table: Key Structural and Functional Comparisons
Biologische Aktivität
N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide (CAS No. 1003439-49-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 415.166 g/mol. The structure features a benzo[d]oxazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-bromo-4-methoxyphenol with appropriate reagents to form the benzo[d]oxazole ring followed by acylation with trifluoroacetic anhydride. Specific synthetic routes may vary based on the desired purity and yield.
Antitumor Activity
Research indicates that compounds similar to N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide exhibit significant antitumor properties. For instance, studies have shown that related benzo[d]oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 and MDA-MB-231 .
Anti-inflammatory Properties
In addition to antitumor effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Antimicrobial Activity
Preliminary studies indicate that N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide may also exhibit antimicrobial activity. It has been suggested that derivatives of benzo[d]oxazole could disrupt bacterial cell membranes and inhibit growth, making them potential candidates for further research in antimicrobial therapies .
Case Studies
- Antitumor Effects : A study focused on the structural activity relationship (SAR) of benzo[d]oxazole derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against breast cancer cell lines .
- Anti-inflammatory Mechanism : Another research project demonstrated that certain benzo[d]oxazole derivatives inhibited nitric oxide production in macrophages, suggesting a pathway through which these compounds exert their anti-inflammatory effects .
- Antimicrobial Testing : In vitro tests revealed that several derivatives displayed moderate to high activity against various bacterial strains, indicating their potential as lead compounds for developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. Laboratory Safety & Risk Mitigation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
